Disilybin
Description
Contextualization of Flavonolignans in Academic Research
Academic research into flavonolignans is situated within the broader study of natural products, particularly those derived from medicinal plants. Flavonolignans are recognized for their unique chemical architecture, which combines structural elements of both flavonoids and lignans. nih.govresearchgate.net This structural hybridity contributes to their distinct physicochemical properties and biological interactions. ontosight.aiontosight.ai Research in this area encompasses various disciplines, including phytochemistry, to isolate and characterize these compounds; analytical chemistry, to develop methods for their detection and quantification; and pharmacology, to investigate their biological activities and mechanisms. researchgate.netmdpi.com The academic pursuit is driven by the potential to discover novel therapeutic agents and to understand the biochemical pathways influenced by these natural compounds. nih.gov
Historical Perspectives on Flavonolignan Research and the Discovery of Disilybin
The use of Silybum marianum in traditional medicine for liver ailments dates back centuries. nih.govacs.orgfrontiersin.org The scientific investigation into the plant's active constituents began in the mid-20th century. The isolation and structural elucidation of the flavonolignans from S. marianum were significant milestones. H. Wagner, L. Hörhammer, and R. Münster at the University of Munich reported on "new flavonoids" from S. marianum fruit in 1965, including what was later identified as silybin (B1146174) A. acs.org Subsequently, in 1968, Andrew Pelter and R. Hänsel further examined and corrected the structure using NMR, coining the term "the first flavonolignan" for silybin. nih.govacs.orgfrontiersin.org This marked the formal discovery and structural characterization of this compound (silybin), paving the way for more focused research on this specific compound and the broader class of flavonolignans. The isolation of the silymarin (B1681676) mixture followed, and by the 1970s, silymarin was recognized by the World Health Organization for its liver-protecting properties, further stimulating academic and pharmaceutical interest. nih.govacs.org
Current Research Gaps and the Rationale for Investigating this compound
Despite significant research, several gaps remain in the comprehensive understanding of this compound. While its hepatoprotective, antioxidant, and anti-inflammatory properties are well-documented, the precise molecular targets and signaling pathways involved in all its observed activities are still under investigation. 20m.comontosight.ainiscpr.res.inphcogrev.com There is a need for further academic exploration into the comparative biological activities of this compound's individual diastereomers, silybin A and silybin B, and how their distinct structures might influence their interactions with biological molecules. acs.orgmdpi.complos.org Additionally, understanding the biosynthesis of this compound and other flavonolignans in S. marianum at a genetic and enzymatic level presents ongoing research opportunities. nih.govuni-marburg.de Investigating methods to enhance the production of these compounds in the plant or through synthetic biology approaches also represents an active area of academic inquiry. uni-marburg.dejournaljpri.com The rationale for continuing to investigate this compound lies in its established biological potential and the need to fully unravel its complex pharmacology, which could lead to the development of new therapeutic strategies or improved formulations. nih.govontosight.aiplos.org Identifying and addressing these research gaps is crucial for advancing the academic understanding of this compound and realizing its full potential. youtube.comyoutube.comyoutube.com
Overview of Scholarly Contributions Pertaining to this compound
Scholarly contributions concerning this compound span a wide range of research areas. Numerous studies have focused on its antioxidant activity, demonstrating its ability to scavenge free radicals and reduce oxidative stress. 20m.comontosight.ainiscpr.res.in Research has also detailed its anti-inflammatory effects, including the inhibition of pro-inflammatory mediators. frontiersin.org20m.comontosight.ainiscpr.res.inphcogrev.com A substantial body of work has investigated this compound's hepatoprotective mechanisms, such as preventing toxin entry into liver cells and promoting liver cell regeneration. nih.govfrontiersin.org20m.comontosight.ainiscpr.res.inphcogrev.comijprajournal.com
Academic research has also explored the potential of this compound and its isomers in the context of various diseases, including cancer, by studying their effects on cell growth, proliferation, and angiogenesis in experimental models. nih.govplos.org Studies have also delved into the analytical methods for quantifying this compound and its isomers in plant extracts and biological samples, contributing to quality control and pharmacokinetic studies. researchgate.netmdpi.com The biosynthesis of this compound in S. marianum has been another area of scholarly focus, investigating the enzymes and pathways involved in its formation from precursor molecules like taxifolin (B1681242) and coniferyl alcohol. nih.govuni-marburg.de These diverse scholarly contributions collectively highlight the significant academic interest in this compound and its multifaceted properties.
Here is a table summarizing some key research findings related to this compound's biological activities based on the provided search results:
| Activity | Observed Effects | References |
| Antioxidant | Scavenging free radicals, reducing oxidative stress, inhibiting lipid peroxidation. | 20m.comontosight.ainiscpr.res.in |
| Anti-inflammatory | Inhibiting production of pro-inflammatory cytokines and enzymes, inhibiting neutrophil migration, inhibiting leukotriene synthesis. | frontiersin.org20m.comontosight.ainiscpr.res.inphcogrev.com |
| Hepatoprotective | Inhibiting liver cell damage, promoting liver cell regeneration, preventing toxin absorption into hepatocytes, protecting against various hepatotoxins (e.g., Amanita phalloides, carbon tetrachloride). | nih.govfrontiersin.org20m.comontosight.ainiscpr.res.inphcogrev.comijprajournal.com |
| Anti-angiogenic | Inhibiting the formation of new blood vessels in experimental models, particularly in the context of cancer. | plos.org |
This table provides a snapshot of the detailed research findings that contribute to the academic understanding of this compound's biological profile.
Structure
3D Structure of Parent
Properties
CAS No. |
56316-49-5 |
|---|---|
Molecular Formula |
C50H44O20 |
Molecular Weight |
964.9 g/mol |
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/2C25H22O10/c2*1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2*2-9,20,23-29,31H,10H2,1H3/t2*20-,23+,24?,25-/m11/s1 |
InChI Key |
GEVRRJXIMHSJOD-BQRLKCCHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O.COC1=C(C=CC(=C1)C2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O.COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Disilybin
Chemoenzymatic Synthesis Strategies for Disilybin and its Stereoisomers
Chemoenzymatic synthesis, which combines chemical reactions with enzymatic transformations, offers a powerful approach for the synthesis of complex natural products and their stereoisomers. Enzymes exhibit high specificity and selectivity, which can be leveraged to control regiochemistry and stereochemistry, often under mild reaction conditions. While specific detailed reports on the chemoenzymatic synthesis of this compound were not found in the search results, this strategy holds significant potential for accessing this compound and its various stereoisomers.
Chemoenzymatic methods have been successfully applied to the synthesis of other complex molecules, including flavonoids and related compounds. For instance, chemoenzymatic approaches have been developed for the regioselective synthesis of disialyl tetrasaccharide epitopes nih.gov and the stereodivergent synthesis of all possible stereoisomers of certain organic acids semanticscholar.org. The synthesis of chiral intermediates for pharmaceuticals also utilizes biocatalyst-controlled stereoselective cyclopropanation, allowing access to different stereoisomers chemrxiv.org. These examples highlight the capability of chemoenzymatic strategies to achieve precise control over stereochemistry and regiochemistry, which are critical for synthesizing the various isomers of this compound. The integration of enzymatic steps, such as selective glycosylation or oxidation/reduction reactions, with chemical transformations could provide efficient routes to this compound and its stereoisomers, potentially overcoming challenges associated with purely chemical methods.
Total Synthesis Approaches to this compound and Its Analogues
Total synthesis of complex natural products like this compound involves constructing the molecule from simpler, readily available precursors through a series of chemical reactions. The total synthesis of flavonoid compounds and their isomers, including this compound, has been a subject of research molaid.com. Approaches often involve the controlled coupling of phenolic and pyran or pyrone building blocks to assemble the core flavonoid structure.
Research on the total synthesis of related compounds, such as regioisomerically pure methoxyhydnocarpin-D, starting from commercially available materials like vanillin, methyl gallate, and trihydroxyaceophenone, demonstrates the feasibility of constructing complex flavonoid-like structures through convergent or linear synthetic routes molaid.com. Similarly, the synthesis of analogues often involves modifications of established routes or the development of new strategies to introduce specific functional groups or alter the substitution pattern on the this compound scaffold molaid.com. Challenges in total synthesis include achieving high yields, controlling regioselectivity and stereoselectivity, and minimizing the number of steps. The development of efficient coupling reactions and protective group strategies is crucial in these synthetic endeavors.
Regioselective and Stereoselective Derivatization of this compound Scaffolds
The this compound scaffold, with its multiple hydroxyl groups and chiral centers, presents several potential sites for chemical modification. Achieving regioselective and stereoselective derivatization is essential for synthesizing analogues with tailored properties and for structure-activity relationship studies. Regioselectivity refers to the preference for reaction at a specific functional group among several similar groups, while stereoselectivity concerns the preferential formation of one stereoisomer over others.
Strategies for achieving regioselectivity often involve the use of protecting groups to selectively activate or deactivate certain functional groups towards reaction. Alternatively, enzymatic methods can offer inherent regioselectivity due to the specific binding pockets of enzymes. Stereoselective derivatization can be achieved through the use of chiral reagents, catalysts, or biocatalysts, or by utilizing reactions that proceed through stereocontrolled transition states. As seen in the chemoenzymatic synthesis of other complex molecules, enzymes can be employed to control the stereochemical outcome of reactions, leading to the formation of specific enantiomers or diastereomers chemrxiv.orgnih.gov. Applying these principles to the this compound scaffold would involve developing methods for selective acylation, alkylation, glycosylation, or other modifications at specific hydroxyl groups or other reactive sites, while controlling the stereochemical outcome at existing or newly created chiral centers.
Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances consensus.appepa.govyale.edu. Applying these principles to this compound synthesis research is crucial for developing more sustainable and environmentally friendly manufacturing routes. The twelve principles of green chemistry provide a framework for achieving this goal seventhgeneration.comsigmaaldrich.comacs.org.
Key green chemistry principles relevant to this compound synthesis include:
Prevention of Waste: Designing syntheses to minimize waste generation consensus.appepa.govyale.edu.
Atom Economy: Maximizing the incorporation of all materials used into the final product consensus.appepa.govacs.org.
Less Hazardous Chemical Syntheses: Using and generating substances with low toxicity consensus.appepa.gov.
Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents and separation agents consensus.appyale.edu.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible consensus.appyale.edu.
Use of Renewable Feedstocks: Utilizing renewable raw materials consensus.appyale.edu.
Reduce Derivatives: Avoiding unnecessary derivatization steps that require additional reagents and generate waste consensus.appyale.eduacs.org.
Catalysis: Employing catalytic reagents which are often more selective and efficient than stoichiometric reagents yale.eduacs.org.
Research in green chemical synthesis explores various strategies such as catalysis-driven transformations, the use of renewable feedstocks, solvent-free or aqueous-phase reactions, and the integration of technologies like flow chemistry and biocatalysis ijnc.ir. Prioritizing research towards addressing "hotspots" in synthetic routes can maximize the environmental benefit rsc.org. Implementing these principles in this compound synthesis could involve developing catalytic methods for key transformations, exploring the use of bio-based solvents or solvent-free conditions, and utilizing biocatalysts for selective steps, thereby reducing the environmental footprint of the synthesis process.
Characterization of Synthetic Intermediates and Final this compound Compounds via Advanced Spectroscopic Techniques for Structural Elucidation
Accurate characterization of synthetic intermediates and final this compound compounds is paramount to confirm their structure, purity, and stereochemistry. Advanced spectroscopic techniques play a vital role in this structural elucidation process numberanalytics.comegyankosh.ac.in.
Key spectroscopic techniques used for the characterization of complex organic molecules include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms, functional groups, and stereochemistry numberanalytics.commdpi.comnih.gov. Both 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are essential for complete structural assignment. Solid-state NMR can also provide valuable insights into the structure and dynamics of solid samples nih.gov.
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce structural fragments numberanalytics.commdpi.compharmacognosy.us. Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. Tandem MS (MS/MS), including techniques like Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and In-Source Dissociation (ISD), provides more detailed fragmentation data for structural confirmation nih.govnih.gov. Hyphenated techniques like LC-MS and GC-MS are powerful for separating and identifying components in complex mixtures numberanalytics.comresearchgate.net.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule based on characteristic molecular vibrations numberanalytics.comnumberanalytics.commdpi.com.
Raman Spectroscopy: A complementary vibrational spectroscopic technique that provides information about molecular vibrations and can be useful for analyzing the structure and polymorphism of compounds mdpi.commdpi.comresearchgate.net.
The combination of data from multiple spectroscopic techniques is often necessary for the unambiguous structural elucidation of complex molecules like this compound and its synthetic precursors and analogues numberanalytics.comegyankosh.ac.inmdpi.com. For example, MS provides the molecular weight and fragmentation information, while NMR provides detailed connectivity and stereochemical information. IR and Raman spectroscopy confirm the presence of specific functional groups.
Data Table: Common Spectroscopic Techniques for Characterization
| Technique | Information Provided | Application in this compound Characterization |
| NMR Spectroscopy | Molecular structure, connectivity, functional groups, stereochemistry | Confirming the structure and stereochemistry of this compound and intermediates. |
| Mass Spectrometry | Molecular weight, fragmentation pattern, elemental composition | Determining molecular formula and identifying structural fragments. |
| IR Spectroscopy | Functional groups present | Identifying key functional groups like hydroxyl and carbonyl. |
| Raman Spectroscopy | Molecular vibrations, structure, polymorphism | Complementary to IR, useful for structural details and solid-state analysis. |
Detailed research findings in the synthesis of complex molecules often include comprehensive spectroscopic data (NMR shifts, coupling constants, MS fragmentation ions, IR absorption bands) to support the assigned structures of synthesized compounds and intermediates.
Preclinical Mechanistic Elucidations of Disilybin S Biological Activities
Investigations into Disilybin's Antioxidant and Free Radical Scavenging Mechanisms in Cellular Models
This compound, a component of silymarin (B1681676), has been investigated for its antioxidant properties and ability to scavenge free radicals in various cellular models. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress that can damage cellular macromolecules like DNA, proteins, and lipids. mdpi.comfrontiersin.org The overproduction of free radicals is implicated in the pathogenesis of numerous chronic and degenerative diseases. mdpi.com
Antioxidant defense mechanisms in the body involve several strategies, including the direct scavenging of free radicals, the inhibition of enzymes that generate free radicals, and the enhancement of endogenous antioxidant defense systems. mdpi.commdpi.com Flavonoids, a class of compounds that includes silibinin (B1684548) (a component structurally related to this compound), are known to act as antioxidants through multiple pathways, notably by breaking free radical chain reactions. frontiersin.org The presence and position of hydroxyl groups within the chemical structure of such compounds significantly influence their antioxidant activity. mdpi.com
Cellular models are widely used to study these mechanisms, allowing for controlled environments to assess the direct effects of compounds on oxidative stress markers. Studies in LPS-induced RAW264.7 cells, a common model for inflammation and oxidative stress, have shown that related compounds can synergistically inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov This suggests a role for such compounds in directly scavenging these reactive species or inhibiting their production pathways.
Modulation of Enzyme Activities by this compound in Preclinical Models
Enzymes are crucial biological catalysts that regulate nearly all cellular processes. Modulation of enzyme activity is a key mechanism by which many compounds exert their biological effects. This modulation can occur through various mechanisms, including binding to the enzyme's active site or allosteric sites, affecting enzyme expression levels, or influencing post-translational modifications. rsc.org
Preclinical studies investigating the mechanisms of action of compounds often examine their effects on key enzymes involved in disease pathways. For instance, in the context of inflammation, enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) play significant roles in the production of pro-inflammatory mediators like NO and prostaglandins. nih.govfrontiersin.org Molecular docking studies can provide insights into the potential binding affinities of compounds to specific enzymes. nih.gov
While specific data on this compound's direct modulation of a wide range of enzymes is not detailed in the provided results, studies on related compounds like silibinin suggest potential interactions with enzymes involved in inflammatory pathways. For example, a study on the synergistic effects of dibenzoylmethane (B1670423) and silibinin indicated that these compounds might exert effects by modulating pathways involving iNOS and COX-2. nih.gov The ability of compounds to inhibit the expression or activity of such enzymes contributes to their anti-inflammatory potential. nih.govfrontiersin.org
Anti-inflammatory Signaling Pathway Modulation by this compound in Preclinical Inflammation Models
Inflammation is a complex biological response involving various signaling pathways that regulate the production and release of pro-inflammatory mediators. Dysregulated inflammation is implicated in numerous diseases. nih.govimmunologyresearchjournal.com Preclinical models of inflammation, such as LPS-induced cellular models and irritant-induced animal models, are widely used to investigate the anti-inflammatory effects of compounds and the underlying mechanisms. nih.govfrontiersin.orgmdpi.com
Several signaling pathways are central to the inflammatory response, including the NF-κB pathway, MAPK pathways, and JAK/STAT pathways. Activation of these pathways can lead to the transcription and production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. nih.govfrontiersin.orgmdpi.comfrontiersin.org Modulating the activity of these pathways is a key strategy for anti-inflammatory therapies. frontiersin.orgfrontiersin.org
Studies on compounds structurally related to this compound, such as silibinin, have demonstrated anti-inflammatory effects in preclinical models. For example, a study using LPS-induced RAW264.7 cells and a TPA-induced mouse model showed that a combination involving silibinin synergistically inhibited the production of TNF-α, IL-1β, ROS, and NO. nih.gov This effect was suggested to involve the modulation of NF-κB and HIF-1 signaling pathways. nih.gov Another study on a different compound highlighted the importance of attenuating the production of pro-inflammatory mediators and inhibiting the expression of iNOS and COX-2 in anti-inflammatory activity, potentially through modulating TLR4 downstream NF-κB and MAPK signaling pathways. frontiersin.org These findings suggest that this compound may exert anti-inflammatory effects by influencing similar key signaling cascades involved in the inflammatory response.
Molecular Interaction and Receptor Binding Studies of Disilybin
Computational Docking and Molecular Dynamics Simulations of Disilybin with Biomolecular Targets
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are widely used in drug discovery and biomolecular interaction analysis to predict and understand how small molecules interact with target biomolecules like proteins and nucleic acids. scripps.eduresearchgate.netsarpublication.com Molecular docking aims to predict the preferred orientation and binding affinity of a ligand to a receptor, examining the spatial and energetic compatibility. researchgate.netsarpublication.com MD simulations, on the other hand, capture the dynamic behavior of biomolecules at an atomic level over time, providing insights into conformational changes, binding poses, and the thermodynamics and kinetics of ligand-receptor interactions. tum.denih.govmdpi.comnih.gov
These computational techniques are valuable for exploring the function of targets, identifying potential binding sites, predicting binding poses, and estimating binding energies and kinetics. scripps.edutum.denih.govmdpi.com They can also be used in virtual screening to identify potential drug candidates and to understand the mechanisms of molecular recognition. scripps.eduresearchgate.netsarpublication.comnih.gov While the provided search results discuss these computational methods in a general context and their application to various biomolecular targets and drug discovery efforts, specific detailed findings on computational docking and MD simulations of this compound with particular biomolecular targets were not extensively detailed within the provided snippets. However, the principles and applications described for these methods are directly relevant to how this compound's interactions with its targets would be investigated computationally.
In Vitro Ligand-Binding Assays and Affinity Determinations for this compound
In vitro ligand-binding assays are essential techniques used to experimentally study the interaction between a ligand, such as this compound, and its target protein or receptor. chelatec.comgiffordbioscience.comwikipedia.org These assays are crucial for identifying compounds with high binding affinity and characterizing the binding kinetics, including the rates of association and dissociation. giffordbioscience.commalvernpanalytical.com They provide quantitative measures of binding strength, such as the equilibrium dissociation constant (Kd), which indicates the concentration of ligand required to achieve 50% receptor occupancy, and the inhibition constant (Ki) or IC50 (the concentration of an inhibitor needed to reduce binding by 50%) in competitive binding assays. chelatec.comgiffordbioscience.commalvernpanalytical.comnih.govnih.govlabome.comresearchgate.net
Various types of ligand-binding assays exist, including radioligand binding assays, fluorescent ligand binding assays, and label-free techniques like surface plasmon resonance (SPR) and biolayer interferometry (BLI). chelatec.comgiffordbioscience.comwikipedia.orgnih.govlabome.comnih.gov These methods allow for the determination of binding parameters and the ranking of relative binding affinities for a series of ligands. giffordbioscience.commalvernpanalytical.comnih.govnih.gov
While the general principles and methods of in vitro ligand-binding assays and affinity determinations are well-described in the search results, specific experimental data detailing the binding affinities (Kd, IC50, etc.) of this compound for particular biomolecular targets were not prominently featured in the provided snippets. However, one search result mentions that the antagonistic effect of this compound on phalloidin (B8060827) binding might be caused by an inhibition of phalloidin binding, suggesting competitive binding studies may have been conducted. researchgate.net Another source notes that silymarin (B1681676) (of which this compound is a component) can prevent the absorption of toxins into hepatocytes by occupying binding sites and inhibiting transport proteins, implying binding interactions with membrane components or transport proteins. niscpr.res.in20m.com
Characterization of this compound's Interactions with Nucleic Acids and Proteins
This compound, as part of the silymarin complex, has been reported to interact with both nucleic acids and proteins. Proteins and nucleic acids are fundamental biomolecules involved in numerous cellular processes, and their interactions with small molecules are critical in biological function and drug mechanisms. tum.deresearchgate.netatdbio.comnih.govdu.ac.inrefeyn.com
Research on silymarin and its components, including this compound, indicates interactions with proteins involved in various cellular functions. For instance, silymarin has been shown to stimulate ribosomal RNA polymerase, leading to enhanced protein synthesis, which is an important aspect of liver regeneration. 20m.comresearchgate.netbiologiachile.clscribd.com This suggests a direct or indirect interaction with RNA polymerase I or related proteins involved in transcription. 20m.combiologiachile.cl Silymarin and silibinin (B1684548) (a major component of silymarin, structurally related to this compound) have also been reported to interact with the lipid components of cell membranes, influencing their properties and stability. 20m.comresearchgate.netbiologiachile.cl This interaction with membrane components can affect the binding of toxins and the function of membrane transport proteins. niscpr.res.in20m.com
Regarding interactions with nucleic acids, silymarin's ability to stimulate ribosomal RNA synthesis implies an influence on the machinery involved in RNA production. 20m.combiologiachile.cl While direct binding studies of this compound with DNA or RNA were not explicitly detailed in the provided snippets, the known effects of silymarin on RNA synthesis suggest potential interactions with nucleic acids or proteins that regulate nucleic acid metabolism. researchgate.netbiologiachile.cl The interaction of small molecules with DNA can occur through various mechanisms, such as groove binding, intercalation, or alkylation, affecting processes like replication and transcription. atdbio.com Proteins that interact with nucleic acids play crucial roles in gene expression, DNA repair, and replication. nih.govrefeyn.com
Elucidation of this compound's Effects on Cellular Signaling Cascades
Cellular signaling cascades are complex networks of molecular interactions that transmit signals from the cell surface or within the cell, ultimately leading to specific cellular responses. oregonstate.educationlibretexts.orgkhanacademy.orgcreative-diagnostics.com These cascades involve a series of events, often including the activation or deactivation of proteins through mechanisms like phosphorylation. libretexts.orgkhanacademy.orgnih.gov
While the provided information discusses cellular signaling cascades in a general context, including how ligands binding to receptors can initiate these pathways and lead to changes in cell behavior libretexts.orgkhanacademy.org, specific details on how this compound directly or indirectly affects particular cellular signaling cascades were not extensively found in the immediate search results. However, given that silymarin and its components exhibit various biological activities, including anti-inflammatory and anticarcinogenic effects, it is plausible that this compound influences signaling pathways involved in inflammation, cell growth, and survival. phcogrev.com For example, silymarin has been hypothesized to act by modulating the activation of regulatory substances of the cellular cycle and mitogen-activated protein kinase (MAPK) pathways, and to inhibit the transcription factor NF-kB, which regulates genes involved in inflammation and carcinogenesis. phcogrev.com These effects on key signaling molecules and pathways could contribute to the observed biological activities of silymarin and its components like this compound.
Investigation of this compound's Modulation of Cellular Transport Proteins
Cellular transport proteins are embedded in cell membranes and regulate the movement of ions, molecules, and other substances into and out of cells. numberanalytics.comlibretexts.orgopenaccessjournals.com These proteins play critical roles in maintaining cellular homeostasis and are involved in various physiological processes. numberanalytics.com Modulation of the activity of these transport proteins by small molecules can have significant effects on cellular function. nih.govdrugbank.com
Research on silymarin and its components, including this compound, has indicated an influence on cellular transport. Silymarin and silibinin have been reported to prevent the absorption of certain toxins into hepatocytes by inhibiting membrane transport systems. niscpr.res.in20m.com This suggests that this compound may interact with or modulate the activity of specific transport proteins in the hepatocyte membrane, thereby preventing the uptake of harmful substances. niscpr.res.in20m.com This modulation of transport proteins is considered one of the mechanisms by which silymarin exerts its hepatoprotective effects. niscpr.res.in20m.com
Structure Activity Relationship Sar and Structural Optimization of Disilybin Analogues
Identification of Key Pharmacophoric Groups in Silymarin (B1681676) Flavonolignans for Biological Activity
The biological activity of silymarin flavonolignans, such as silybin (B1146174), is closely linked to specific functional groups within their chemical structures. These pharmacophoric groups are responsible for interacting with biological targets and mediating the observed effects nih.govcollaborativedrug.com. While specific detailed studies focusing solely on the pharmacophoric groups of "Disilybin" are not found under this name, research on silybin and other silymarin components highlights the importance of several structural features.
The core structure of silybin consists of a flavonoid (taxifolin) and a phenylpropanoid (coniferyl alcohol) moiety linked together wikipedia.org. Key functional groups contributing to the biological activity are believed to include the hydroxyl groups on the flavonoid and phenylpropanoid parts, the carbonyl group in the C-ring of the flavonoid, and the ether linkages connecting the two moieties. These groups can participate in hydrogen bonding, metal chelation, and radical scavenging, all of which are relevant to the antioxidant and hepatoprotective properties of these compounds researchgate.net.
For instance, the phenolic hydroxyl groups are critical for the antioxidant activity due to their ability to donate hydrogen atoms and scavenge free radicals researchgate.net. The presence and position of these hydroxyl groups influence the radical scavenging potential.
Design and Synthesis of Silymarin Flavonolignan Derivatives for Enhanced Preclinical Efficacy
Modifications to the structure of silybin and other silymarin flavonolignans have been explored to improve their pharmacokinetic properties, particularly bioavailability, and enhance their preclinical efficacy researchgate.net. Poor water solubility and low oral bioavailability are significant limitations of natural silymarin components wikipedia.orgresearchgate.net.
Various strategies have been employed for the design and synthesis of derivatives, including glycosylation, esterification, and the formation of phospholipid complexes. For example, the preparation of glycosides of silybin has been shown to improve water solubility and potentially enhance hepatoprotective effects wikipedia.org. The formation of phospholipid complexes, such as Siliphos, has also been reported to significantly increase the bioavailability of silybin wikipedia.org.
Research findings indicate that certain structural modifications can lead to improved biological activity in preclinical models. While specific detailed data tables on the preclinical efficacy of a wide range of "this compound" derivatives are not available under this nomenclature, studies on silybin derivatives demonstrate the potential for structural optimization. For example, enhanced solubility and bioavailability achieved through derivatization can lead to improved therapeutic outcomes in animal models of liver injury wikipedia.orgresearchgate.net.
Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) for Silymarin Flavonolignans
Computational methods, including SAR modeling and Quantitative Structure-Activity Relationship (QSAR), play a valuable role in understanding the relationship between the chemical structure of compounds and their biological activities toxminds.commedcraveonline.comsysrevpharm.org. QSAR models aim to establish mathematical relationships between structural descriptors of molecules and their observed biological responses, allowing for the prediction of activity for new or untested compounds medcraveonline.commdpi.comnih.gov.
For silymarin flavonolignans, computational SAR and QSAR studies can help identify the structural features that are most important for specific activities, such as antioxidant capacity, enzyme inhibition, or interaction with cellular targets toxminds.comsysrevpharm.org. These models can guide the rational design of novel derivatives with predicted improved properties toxminds.commedcraveonline.com.
While specific QSAR models explicitly developed for "this compound" are not found, the principles of QSAR have been applied to sets of related compounds to understand structural requirements for activity sysrevpharm.orgeuropa.eu. By analyzing the structural variations among silybin, isosilybin (B7881680), silychristin (B192383), and silydianin (B192384) and correlating them with their biological activities, computational models can provide insights into the key molecular features influencing potency and efficacy. These studies often involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with biological data using statistical methods medcraveonline.commdpi.com.
Stereochemical Influences on Silymarin Flavonolignans' Biological Actions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence the biological activity of chiral compounds numberanalytics.comnih.govsolubilityofthings.comijpsjournal.com. Silymarin flavonolignans, including silybin, contain multiple chiral centers and exist as stereoisomers wikipedia.orgwikipedia.org. Silybin itself is a mixture of two diastereomers, silybin A and silybin B wikipedia.org. Isosilybin also exists as isomers, isosilybin A and isosilybin B mdpi.comnih.gov. Silychristin can exist as silychristin A and silychristin B stereoisomers wikipedia.org.
Research indicates that the different stereoisomers of silymarin flavonolignans can exhibit varying degrees of biological activity nih.gov. These differences can arise from stereoselective interactions with biological targets, variations in metabolism, or differences in transport across biological membranes nih.govijpsjournal.comnih.gov.
Advanced Analytical Techniques for Disilybin Research and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development for Disilybin Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique in the analysis of pharmaceutical compounds and natural products, widely employed for separation, identification, and quantification chemyx.com. The development of a robust HPLC method for this compound involves optimizing parameters such as column selection, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation from impurities and matrix components ijpsjournal.comajpamc.com. Assessing the purity of this compound is a critical application of HPLC, ensuring that the analyzed material is free from related substances that could interfere with research findings or potential applications transharmreduction.org. Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is essential to confirm the specificity, linearity, accuracy, precision, and robustness of the developed HPLC method for purity assessment ajpamc.comtransharmreduction.org. Specificity, for instance, is evaluated to ensure the method can distinguish the analyte peak from other potential impurities transharmreduction.org.
HPLC-UV/Vis and HPLC-MS Methodologies
Coupling HPLC with different detection methods enhances its analytical power. HPLC-UV/Vis utilizes the absorption of ultraviolet or visible light by the analyte for detection and quantification chemyx.comresearchgate.net. This method is relatively simple and cost-effective, offering adequate sensitivity for many applications mdpi.com. The detection wavelength is typically set at the maximum absorbance wavelength (λmax) of this compound to maximize sensitivity researchgate.net.
HPLC-Mass Spectrometry (HPLC-MS) combines the separation capability of HPLC with the high sensitivity and structural information provided by mass spectrometry chemyx.commeasurlabs.com. This hyphenated technique is invaluable for the identification and quantification of components in complex mixtures, offering high sensitivity and the ability to determine the mass-to-charge ratio (m/z) of ionized molecules and their fragments measurlabs.comthermofisher.com. HPLC-MS is particularly useful for confirming the identity of this compound and detecting and characterizing potential impurities or degradation products based on their unique mass spectra measurlabs.com. Different ionization techniques, such as electrospray ionization (ESI), are commonly used to convert the separated analytes into ions for MS analysis mdpi.com.
Chiral HPLC for Stereoisomeric Analysis of this compound
This compound, possessing multiple chiral centers, can exist as several stereoisomers. Analyzing the stereoisomeric composition is crucial because different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles wikipedia.orghumanjournals.com. Chiral HPLC is a specialized form of HPLC that employs chiral stationary phases (CSPs) capable of separating enantiomers and diastereomers humanjournals.comcsfarmacie.cz. By interacting differently with the chiral stationary phase, the individual stereoisomers of this compound can be separated and quantified, allowing for the determination of enantiomeric excess or the ratio of diastereomers wikipedia.orghumanjournals.com. The development of chiral HPLC methods involves selecting the appropriate chiral column and optimizing the mobile phase to achieve adequate resolution of the stereoisomers u-tokyo.ac.jp.
Mass Spectrometry (MS) Applications in this compound Metabolite Identification and Quantification
Mass Spectrometry (MS) is a powerful tool for the identification and quantification of metabolites, offering high sensitivity and the ability to determine the mass-to-charge ratio of molecules thermofisher.comnih.gov. In this compound research, MS is essential for studying its metabolic fate in biological systems. This involves identifying and quantifying this compound metabolites formed through enzymatic transformations mdpi.comijpras.com.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS or MSn) are widely used for metabolomics studies ijpras.comnih.gov. LC-MS couples the separation power of liquid chromatography with MS detection, allowing for the analysis of complex biological samples nih.gov. Tandem MS involves the fragmentation of precursor ions and analysis of the resulting product ions, providing valuable structural information for metabolite identification thermofisher.comijpras.com. High-resolution mass spectrometry (HRMS) offers high mass accuracy, which further aids in the confident identification of metabolites ijpras.comnih.gov. Both targeted and untargeted MS-based metabolomics approaches can be applied to this compound research; targeted approaches focus on the quantification of specific known metabolites, while untargeted approaches aim to detect and identify a broader range of metabolic changes mdpi.comnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a spectroscopic technique that provides detailed information about the structure and dynamics of molecules numberanalytics.com. It is a cornerstone technique for the structural elucidation of organic compounds, including complex natural products like this compound numberanalytics.com. By analyzing the chemical shifts, coupling constants, and signal integrals in NMR spectra, researchers can determine the arrangement of atoms and their connectivity within the this compound molecule ox.ac.uk. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are employed to assign resonances and establish correlations between nuclei, thereby building a complete picture of the molecular structure ox.ac.uk.
Beyond basic structural determination, NMR spectroscopy is also invaluable for studying the conformational analysis of this compound auremn.org.br. Conformations are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds auremn.org.br. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about the spatial proximity of atoms, which can be used to deduce preferred conformations numberanalytics.com. Analyzing coupling constants can also provide insights into dihedral angles and thus molecular conformation . Theoretical calculations are often used in conjunction with NMR data to explore potential conformers and compare predicted NMR parameters with experimental results auremn.org.br.
Spectrophotometric and Fluorometric Assays for this compound Concentration Determination in Biological Matrices
Spectrophotometric and fluorometric assays are analytical methods used for determining the concentration of a substance in a sample based on its interaction with light patsnap.com. Spectrophotometric assays measure the absorbance of light at specific wavelengths, while fluorometric assays measure the emission of light after excitation at a particular wavelength patsnap.com.
For this compound, if it possesses suitable chromophores or fluorophores, these methods can be adapted for its quantification, particularly in biological matrices where sample volume might be limited or high sensitivity is required patsnap.com. Spectrophotometric methods, such as UV absorbance, are generally simpler and more cost-effective but may suffer from interference from other substances in the matrix that absorb at similar wavelengths patsnap.commdpi.com. Fluorometric assays, which often utilize fluorescent dyes that bind to the analyte, are typically more sensitive and specific, making them suitable for detecting lower concentrations of the analyte in complex biological samples patsnap.commdpi.comresearchgate.net. The development of these assays for this compound would involve identifying appropriate wavelengths for absorbance or fluorescence and validating the method for accuracy, precision, and sensitivity in the specific biological matrix of interest.
Electrochemical Methods for this compound Detection and Redox Characterization
Electrochemical methods involve the measurement of electrical properties, such as potential, current, or charge, in an electrochemical cell to gain information about an analyte asdlib.org. These techniques are useful for compounds that can undergo oxidation or reduction (redox reactions) tcd.ie. If this compound is electroactive, electrochemical methods can be applied for its detection and to characterize its redox behavior tcd.ie.
Development of Robust Quality Control and Assurance Protocols for this compound Research Standards
The development of robust QC and QA protocols for this compound research standards involves several key aspects, drawing upon general principles of analytical method validation and quality management systems in chemical and pharmaceutical analysis nih.govwdh.ac.idresearchgate.netresearchgate.netdemarcheiso17025.com. These protocols aim to ensure that analytical measurements satisfy agreed requirements and are performed using methods and equipment that are fit for purpose wdh.ac.id.
Analytical Method Validation: A cornerstone of quality control for this compound standards is the validation of the analytical methods used for their characterization and quantification researchgate.netdemarcheiso17025.comeuropa.eueuropa.eupharmaguideline.com. Key validation parameters include:
Specificity: Ensuring the method can accurately measure this compound in the presence of other components, such as other silymarin (B1681676) flavonolignans (isosilybin, silydianin (B192384), silychristin) or impurities europa.eueuropa.eupharmaguideline.comnpra.gov.my. For separation techniques like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by achieving adequate resolution between this compound isomers (silybin A and B) and other potentially co-eluting compounds phytopharmajournal.comresearchgate.neteuropa.eumdpi.com.
Accuracy: Determining how close the experimental results are to the true value. This can be assessed by analyzing samples with known concentrations of this compound or by spiking a matrix with a known amount of this compound and measuring the recovery europa.eunpra.gov.mymdpi.com.
Precision: Evaluating the variability between independent measurements. Precision can be assessed at different levels: repeatability (within a short period under the same conditions), intermediate precision (different analysts, different days, different equipment), and reproducibility (different laboratories) researchgate.netdemarcheiso17025.comnpra.gov.myaoac.org.
Linearity and Range: Establishing that the analytical method provides results that are directly proportional to the concentration of this compound within a defined range demarcheiso17025.comeuropa.eueuropa.eunpra.gov.mymdpi.com. The range should cover the expected concentrations of this compound in the research standards europa.eueuropa.eu.
Detection Limit (LOD) and Quantitation Limit (LOQ): Determining the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ) by the method researchgate.netdemarcheiso17025.comnpra.gov.mymdpi.com.
Robustness: Assessing the capacity of the method to remain unaffected by small, deliberate variations in method parameters demarcheiso17025.comnpra.gov.my.
Quality Control Procedures: Routine QC procedures are implemented during the analysis of this compound research standards to monitor the performance of the analytical system and ensure the quality of the data nih.govwdh.ac.idresearchgate.netsynectics.net. These may include:
System Suitability Tests (SSTs): Periodic checks performed before or during analysis to ensure the chromatographic system (if using chromatography) is functioning correctly. SSTs may evaluate parameters such as peak resolution, tailing factor, and column efficiency demarcheiso17025.comnpra.gov.my.
Analysis of Reference Standards: Running certified or well-characterized this compound reference standards at regular intervals to verify the accuracy and precision of the method wdh.ac.idpharmaguideline.com.
Use of Quality Control Samples: Analyzing control samples with known concentrations of this compound alongside research samples to monitor the performance of the entire analytical process synectics.net.
Blanks and Placebos: Analyzing blank samples (matrix without the analyte) and placebo samples to check for interference or contamination npra.gov.mysynectics.net.
Spiked Samples: Analyzing samples spiked with a known amount of this compound to assess method accuracy and recovery in the sample matrix npra.gov.mymdpi.com.
Standard Operating Procedures (SOPs): Detailed written procedures for all analytical methods, equipment operation, and data handling to ensure consistency nih.gov.
Personnel Training and Qualification: Ensuring that analysts performing the tests are adequately trained and qualified wdh.ac.id.
Equipment Calibration and Maintenance: Regular calibration and maintenance of analytical instruments to ensure accurate measurements wdh.ac.idsynectics.net.
Documentation and Record Keeping: Maintaining thorough records of all analytical activities, including sample preparation, instrument parameters, raw data, and results nih.govsynectics.net.
Internal and External Audits: Periodic assessments of the quality system to identify areas for improvement wdh.ac.idresearchgate.net.
Proficiency Testing: Participation in inter-laboratory studies to compare results with other laboratories and assess performance wdh.ac.idresearchgate.net.
Change Control: A system for evaluating and documenting any changes to validated methods or procedures and assessing their impact on the validation status researchgate.neteuropa.eu.
Research Findings and Data:
Research on the quality control of silymarin components, including this compound (silybin A and B), often involves the development and validation of chromatographic methods, particularly HPLC, due to their ability to separate these closely related isomers phytopharmajournal.comresearchgate.netmdpi.com. Studies have focused on optimizing chromatographic conditions to achieve sufficient separation and developing methods for quantification.
For example, a study on determining flavonolignan compositional ratios in milk thistle extracts developed an HPLC method for the separation and quantification of six silymarin flavonolignans, including silybin (B1146174) A and silybin B mdpi.com. The method demonstrated good linearity, accuracy, and precision. The limits of detection (LOD) and quantification (LOQ) for the silymarin compounds were established, indicating the sensitivity of the method for quality control purposes mdpi.com.
Here is an example of how validation data might be presented, based on typical analytical method validation parameters (illustrative data, actual values would depend on the specific method and compound):
Table 6.6.1: Illustrative Analytical Method Validation Data for this compound (Silybin A and B)
| Validation Parameter | Analyte | Acceptance Criteria (Example) | Observed Result (Example) |
| Specificity | Silybin A | Resolution > 1.5 from nearest peak | Resolution = 2.1 |
| Silybin B | Resolution > 1.5 from nearest peak | Resolution = 2.3 | |
| Accuracy (% Recovery) | Silybin A | 98.0 - 102.0% | 99.5% |
| Silybin B | 98.0 - 102.0% | 100.1% | |
| Precision (% RSD) | Silybin A | ≤ 2.0% (Repeatability) | 0.8% |
| Silybin B | ≤ 2.0% (Repeatability) | 0.9% | |
| Linearity (r²) | Silybin A&B | ≥ 0.999 | 0.9998 |
| LOD | Silybin A | Signal-to-Noise ≥ 3 | 0.06 µg/mL |
| Silybin B | Signal-to-Noise ≥ 3 | 0.07 µg/mL | |
| LOQ | Silybin A | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Silybin B | Signal-to-Noise ≥ 10 | 0.18 µg/mL |
Note: This table presents illustrative data for common validation parameters. Actual acceptance criteria and observed results would vary depending on the specific analytical method and the required performance characteristics.
The consistency of compositional ratios of silybin A and B in milk thistle extracts has also been investigated, suggesting that these ratios can serve as an innovative approach for quality assurance of milk thistle extracts and potentially the this compound components within them mdpi.com. Research has shown that the ratio of silybin B to silybin A (SBNB/SBNA) and the ratio of the sum of silybin B and isosilybin (B7881680) B to the sum of silybin A and isosilybin A ((SBNB + IBNB)/(SBNA + IBNA)) are relatively consistent in milk thistle extracts and seeds mdpi.com. This kind of data on consistent ratios can be incorporated into QC protocols for verifying the authenticity and quality of this compound standards derived from natural sources.
Table 6.6.2: Illustrative Compositional Ratios of Silybin Isomers in Milk Thistle Extracts
| Ratio | Average Ratio (Example) | Range (Example) |
| SBNB/SBNA | ~1.58 | 1.4 - 1.7 |
| (SBNB+IBNB)/(SBNA+IBNA) | ~1.28 | 1.1 - 1.4 |
Note: This table presents illustrative data based on research findings on milk thistle extract composition mdpi.com. These ratios can be used as a quality check for this compound standards sourced from milk thistle.
Developing robust QC and QA protocols for this compound research standards is an ongoing process that requires careful method development, validation, and continuous monitoring to ensure the generation of reliable and defensible scientific data. Adherence to guidelines from regulatory bodies and pharmacopoeias, where applicable to related compounds or analytical techniques, is also crucial demarcheiso17025.comnih.gov.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | N/A |
Computational Chemistry and Bioinformatics Applications in Disilybin Research
Molecular Docking and Virtual Screening Studies for Disilybin Target Identification
Molecular docking is a widely used computational technique to predict the preferred orientation, or binding pose, of a small molecule (ligand) when it binds to a protein or other biological target mdpi.compensoft.net. This method helps to understand the molecular interactions between a drug and its target protein and can provide a quantitative measure, known as a docking score, to evaluate the quality of predicted binding modes biorxiv.org. Virtual screening, often employing molecular docking, allows for the rapid evaluation of large libraries of compounds against a specific target to identify potential binders mdpi.combiorxiv.org.
In the context of this compound research, molecular docking and virtual screening studies can be applied to identify potential protein targets that this compound might interact with. By computationally screening this compound against databases of protein structures, researchers can predict which proteins are most likely to bind to this compound and estimate the strength of these interactions based on docking scores. This process can help prioritize targets for further experimental validation. While the search results did not provide specific data tables for this compound docking studies, the general application of these techniques in drug discovery is well-established nih.govnih.gov.
Molecular docking can sometimes assume molecules are rigid, which might overlook the dynamic nature of proteins and ligands mdpi.com. However, it remains a valuable initial step in identifying potential interactions and guiding further, more complex simulations.
Molecular Dynamics (MD) Simulations to Elucidate this compound-Biomolecule Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the behavior of molecules over time by tracking the positions and velocities of individual atoms creative-biostructure.com. Unlike static docking methods, MD simulations provide a dynamic view of molecular interactions, allowing researchers to observe conformational changes, the formation and dissociation of complexes, and the influence of the environment, such as solvent molecules parssilico.comfrontiersin.orgnih.gov. This is particularly significant in bridging the gap between static structures and dynamic biological processes creative-biostructure.com.
For this compound, MD simulations can be used to gain deeper insights into its interactions with identified or hypothesized biological targets. After initial docking studies suggest potential binding partners, MD simulations can be performed on the this compound-target complex to:
Assess the stability of the binding pose predicted by docking.
Quantify binding free energies using methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area) or MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations, which provide a more accurate estimation of binding affinity than simple docking scores biorxiv.org.
Elucidate the specific residues involved in the interaction and the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) driving the binding frontiersin.org.
Study the conformational changes of both this compound and the target protein upon binding.
The duration of MD simulations is a critical factor, needing to be long enough to sample relevant conformational space and observe key events like binding or dissociation parssilico.com. Simulations can range from nanoseconds to microseconds or even milliseconds, depending on the system and the research question biorxiv.orgparssilico.com. While specific MD simulation data for this compound was not found in the search results, the principles and applications of MD in studying ligand-protein interactions are well-documented nih.govcreative-biostructure.com.
In Silico Prediction of this compound's Biological Pathways and Network Pharmacology
In silico methods, particularly network pharmacology, are increasingly used to understand the complex interactions of multi-component systems, such as those involving natural products or compounds with multiple potential targets bioinformation.netresearchgate.net. Network pharmacology takes a holistic view, analyzing the connections between drugs, targets, and diseases within biological networks researchgate.netmdpi.com.
For this compound, network pharmacology approaches can be applied to:
Predict Biological Pathways: Based on predicted or known protein targets of this compound (potentially identified through docking and other methods), network pharmacology can map these targets onto biological pathway databases to identify which pathways are likely to be modulated by this compound mdpi.com.
Construct Interaction Networks: Building networks that show the relationships between this compound, its targets, and associated biological processes or diseases can provide a systems-level understanding of its potential effects bioinformation.netresearchgate.net.
Identify Key Nodes: Analyzing these networks can help identify key proteins or pathways that are central to this compound's potential activity bioinformation.net.
This approach moves beyond the "one-target, one-drug" paradigm to explore the multi-targeted effects that compounds like this compound might have bioinformation.net. The process typically involves identifying genes related to compounds and diseases, constructing protein-protein interaction (PPI) networks, and analyzing these networks to identify key nodes and biological pathways bioinformation.net. While specific network pharmacology studies on this compound were not found, the methodology is well-established for investigating the mechanisms of action of compounds nih.govnih.gov.
Application of Machine Learning and Artificial Intelligence in this compound Research
Machine learning (ML) and Artificial Intelligence (AI) are rapidly transforming various fields, including drug discovery and bioinformatics distill.pubjair.orgnih.govkaust.edu.sa. These techniques can analyze large datasets to identify patterns, build predictive models, and automate complex tasks.
In this compound research, ML and AI can be applied in several ways:
Predicting Activity/Properties: ML models can be trained on existing data of compounds with known biological activities to predict the likelihood of this compound possessing similar activities or properties based on its chemical structure mdpi.com.
Improving Virtual Screening: ML algorithms can enhance virtual screening by building more accurate predictive models for binding affinity or target interaction, potentially improving the hit rate compared to traditional docking alone mdpi.com.
Analyzing Complex Biological Data: AI can be used to analyze large-scale biological datasets (e.g., genomics, proteomics) to identify correlations and patterns that might reveal this compound's mechanism of action or identify patient populations that might respond to it.
De Novo Design: While more advanced, AI can potentially be used in the future for the de novo design of novel this compound analogs with improved properties.
Examples in the literature show the integration of ML with molecular docking and MD simulations for virtual screening and identifying potential inhibitors mdpi.com. Random Forest and Deep Neural Networks are among the ML algorithms used in such studies mdpi.com. Although specific applications of ML/AI solely focused on this compound were not found in the search, the general applicability of these tools in computational drug discovery suggests their potential in future this compound research kaust.edu.sabiolab.si.
Comparative Preclinical Research and Mechanistic Differentiation of Disilybin Within the Flavonolignan Class
Comparative Analysis of Disilybin's Antioxidant Capacity Versus Silybin (B1146174) and Other Flavonolignans
Flavonolignans, including those found in silymarin (B1681676), are recognized for their antioxidant properties, which are considered a key mechanism for their protective effects, particularly in the liver. medscape.commdpi.com This antioxidant activity involves direct scavenging of free radicals and modulating the levels of intracellular antioxidants like glutathione. medscape.commdpi.com
Research comparing the antioxidant capacity of individual silymarin flavonolignans, including silybin, isosilybin (B7881680) (which contains this compound), silychristin (B192383), and silydianin (B192384), has been conducted using various in vitro assays. While silymarin and its individual constituents generally demonstrate antioxidant activity, the potency can vary depending on the specific assay and the compound. For instance, studies evaluating radical scavenging activity using methods like DPPH and ABTS assays have shown that silymarin and its components, including silybin, silydianin, and silychristin, exhibit antioxidant effects. researchgate.net
Some studies suggest that the antioxidant capacity can differ between the isomers. For example, while the differences might be in the same order of magnitude and considered relatively weak compared to other antioxidants, studies on retinoyl-flavonolignan hybrids noted variations in DPPH scavenging activity between silybin diastereomers and isosilybin A. mdpi.com Although direct, detailed comparative data specifically isolating this compound's antioxidant capacity against all other individual flavonolignans is not extensively reported in the immediate search results, the literature indicates that variations exist within the flavonolignan class, suggesting that this compound's specific arrangement of hydroxyl and methoxy (B1213986) groups influences its radical scavenging potential.
Distinctive Mechanistic Profiles of this compound in Cellular Protection Models Compared to Other Silymarin Components
The cellular protective effects of silymarin components extend beyond simple antioxidant scavenging and involve more complex mechanisms. These include stabilizing cell membranes, preventing the entry of toxins, and promoting liver regeneration through stimulating protein synthesis. medscape.comresearchgate.net
While silybin is the most extensively studied component, research into other flavonolignans like this compound (as part of isosilybin) reveals distinct mechanistic profiles. Silymarin, as a mixture, has been shown to protect cellular components from oxidative stress and mitigate inflammation by inhibiting enzymes like 5-lipoxygenase (5-LOX) and obstructing the lipid peroxidation pathway. nih.gov It also interferes with signaling pathways such as NF-κB, MAPK, and JAK-STAT3, which are involved in inflammatory responses. nih.gov
Studies investigating the effects of individual isomers in cellular models of liver damage or other cellular stress have indicated differential protective capacities. For example, silybin has demonstrated protective activity against DNA damage and has shown anti-oxidative and anti-inflammatory effects on monocytes by inhibiting the release of reactive oxygen species (ROS) and TNF-α production. mdpi.com The specific mechanisms by which this compound exerts cellular protection compared to silybin, silychristin, or silydianin are areas of ongoing research, with indications that structural differences contribute to varied interactions with cellular targets and signaling cascades.
Differential Effects of this compound and Related Compounds on Specific Enzyme Systems and Signaling Pathways
Flavonolignans interact with a variety of enzyme systems and signaling pathways, contributing to their diverse biological activities. These interactions can vary among the different isomers. For instance, silymarin and silybin have been shown to interfere with the NF-κB-controlled transduction cascade, a key pathway in inflammation. nih.gov They can also affect drug-metabolizing enzymes and modulate multidrug resistance activity. mdpi.com
Preclinical studies have explored the effects of individual silymarin components on specific enzymes and pathways. For example, silybin has been shown to inhibit the production of superoxide (B77818) anion and nitric oxide in isolated rat Kupffer cells. mdpi.com While silybin itself may not be a strong superoxide anion scavenger, it can decrease hem-mediated LDL oxidation and slightly inhibit hydroxyl radical formation. mdpi.com
Structure-Activity Relationship Variations Among this compound and Other Flavonolignan Isomers
The biological activities of flavonolignans are directly linked to their chemical structures. The silymarin complex consists of isomers like silybin (a mixture of silybin A and silybin B), isosilybin (a mixture of isosilybin A and isosilybin B, including this compound), silychristin, and silydianin, all sharing a C25H22O10 molecular formula but differing in the linkage between the flavonoid and phenylpropanoid moieties. mdpi.comphcogrev.com
Studies investigating the structure-activity relationships within the flavonolignan class have revealed that even subtle differences in stereochemistry or the position of linkages can significantly impact biological activity. For example, research comparing the anti-cancer efficacy of silybin derivatives and isomers found that structural modifications could enhance activity, and while there wasn't a clear preference between silybin A and B isomers in all cases, their derivatives showed better efficacy compared to the parent silybin structures. nih.govresearchgate.net
Studies on isosilybin isomers (isosilybin A and isosilybin B) have also explored their structure-activity relationships, particularly in the context of prostate cancer, suggesting that specific configurations are associated with greater potency in inhibiting cancer cell growth and inducing apoptosis. nih.gov this compound, as an isomer within the isosilybin mixture, shares the same molecular formula but possesses a distinct structural arrangement. These structural nuances lead to variations in how this compound interacts with biological targets, influencing its specific pharmacological profile compared to silybin, silychristin, and silydianin. The stereoselective disposition observed for silybin A and B, and isosilybin A and B, further underscores the importance of structure in their biological handling and activity. nih.gov
The comparative preclinical research underscores that this compound, while part of the broader silymarin complex, exhibits its own unique profile of antioxidant capacity, cellular protection mechanisms, and interactions with enzyme systems and signaling pathways, driven by its specific chemical structure and isomeric form.
Future Directions and Emerging Research Avenues for Disilybin Studies
Exploration of Novel Preclinical Biological Activities for Disilybin
While this compound is recognized for its anti-phalloidin activity, the exploration of novel preclinical biological activities represents a significant future direction. Research could investigate its potential in areas beyond liver protection, drawing parallels from the diverse activities observed for silymarin (B1681676) and silybin (B1146174), such as antioxidant, anti-inflammatory, and potentially anticancer effects. niscpr.res.inscribd.com20m.comijprajournal.com Identifying new biological targets and pathways influenced by this compound could reveal therapeutic opportunities in various disease states. This could involve high-throughput screening assays and targeted investigations based on structural similarities to other bioactive compounds. Preclinical studies using in vitro and in vivo models are essential to validate any newly identified activities. nih.gov
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Mechanistic Research
Integrating omics technologies will be pivotal in elucidating the detailed molecular mechanisms of this compound. uninet.edufrontiersin.orghumanspecificresearch.orgmdpi.comhelsinki.finih.govnih.govnih.govresearchgate.net
Genomics: Studying how this compound affects gene expression could identify the genetic pathways involved in its biological responses. uninet.eduhumanspecificresearch.orgmdpi.comhelsinki.finih.govresearchgate.netmdpi.com
Proteomics: Analyzing changes in protein profiles upon this compound treatment can reveal its protein targets and the downstream effects on cellular functions. uninet.eduhumanspecificresearch.orgmdpi.comnih.govnih.govresearchgate.netmdpi.com
Metabolomics: Investigating the alterations in cellular metabolites can provide insights into how this compound influences metabolic pathways. uninet.edufrontiersin.orghumanspecificresearch.orgmdpi.comhelsinki.finih.govnih.govmdpi.com
The combined analysis of data from these different omics layers can offer a holistic view of this compound's interactions within biological systems, providing a comprehensive understanding of its mechanisms of action. humanspecificresearch.orgmdpi.commdpi.com
Development of Advanced In Vitro and In Vivo Models for this compound Investigation
The development and utilization of advanced in vitro and in vivo models are crucial for more accurate and physiologically relevant investigations of this compound. crownbio.comnih.gov
Advanced In Vitro Models: This includes employing 3D cell cultures, organoids, and microphysiological systems (organ-on-a-chip) that better mimic the complexity of human tissues and organs compared to traditional 2D cell cultures. nih.gov These models can provide more predictive data on this compound's efficacy and cellular interactions.
Advanced In Vivo Models: Utilizing genetically modified animal models or patient-derived xenograft models can offer more relevant systems for studying this compound's effects in complex biological environments and disease settings. crownbio.com
These advanced models can help bridge the gap between preclinical findings and potential clinical applications.
Application of Nanotechnology and Targeted Delivery Systems in Preclinical this compound Research
Nanotechnology: Encapsulating this compound in nanoparticles, liposomes, or other nanocarriers can improve its stability, enhance its absorption, and control its release. mdpi.comnih.govresearchgate.netfrontiersin.org
Targeted Delivery Systems: Functionalizing nanocarriers with ligands that bind to specific receptors on target cells can facilitate the accumulation of this compound at the desired site of action, potentially increasing efficacy and reducing off-target effects. mdpi.comnih.govfrontiersin.org
These approaches hold promise for optimizing the delivery and effectiveness of this compound in preclinical studies.
Collaborative Research Opportunities and Interdisciplinary Approaches for this compound Studies
Fostering collaborative research opportunities and adopting interdisciplinary approaches are essential for accelerating progress in this compound research. kyoto-u.ac.jpamazon.comamazon.comnotably.aiyoutube.comstanford.eduoregonstate.edutaylorfrancis.comresearch-rebels.comharvard.edu
Collaborative Research: Partnerships between academic institutions, research centers, and potentially pharmaceutical companies can facilitate the sharing of expertise, resources, and data, leading to more comprehensive and impactful studies. kyoto-u.ac.jpnotably.airesearch-rebels.comharvard.edu
Interdisciplinary Approaches: Bringing together researchers from diverse fields such as chemistry, biology, pharmacology, toxicology, and data science is crucial for a holistic understanding of this compound. amazon.comamazon.comyoutube.comstanford.eduoregonstate.edutaylorfrancis.com This allows for the integration of different perspectives and methodologies to tackle complex research questions.
These collaborations and interdisciplinary efforts can drive innovation and translate research findings into potential therapeutic applications for this compound.
Q & A
What methodologies are recommended for quantifying Disilybin in biological matrices?
Level: Basic
Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying this compound in biological samples. Key parameters include:
- Column selection: Use C18 reverse-phase columns for optimal separation.
- Ionization mode: Electrospray ionization (ESI) in negative mode enhances sensitivity for phenolic compounds.
- Validation: Include linearity (1–1000 ng/mL), intra-day/inter-day precision (<15% RSD), and recovery rates (≥80%) .
- Matrix effects: Normalize using isotopically labeled internal standards (e.g., deuterated this compound) to account for ion suppression/enhancement .
How can researchers resolve contradictory data on this compound’s antioxidant vs. pro-oxidant effects?
Level: Advanced
Answer: Contradictory outcomes often stem from dose-dependent redox behavior or experimental context. Mitigate this by:
- Dose-response profiling: Test across a wide range (e.g., 0.1–100 μM) in both cell-free (e.g., DPPH assay) and cellular systems (e.g., ROS fluorescence probes).
- Mechanistic assays: Differentiate direct radical scavenging (via electron transfer assays) from indirect effects (e.g., Nrf2 pathway activation) .
- Contextual controls: Include positive controls (e.g., ascorbic acid) and model-specific stressors (e.g., H₂O₂-induced oxidative damage) .
What are the best practices for characterizing this compound’s purity and structural identity?
Level: Basic
Answer: Combine orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR): Assign proton/carbon peaks (¹H-NMR, ¹³C-NMR) to confirm stereochemistry.
- High-resolution MS (HR-MS): Validate molecular formula (C₂₅H₂₂O₁₀; exact mass 482.44 Da) .
- Elemental analysis: Ensure carbon/hydrogen content aligns with theoretical values (±0.4%).
- Purity thresholds: Use HPLC-DAD/ELSD to confirm ≥95% purity, with absence of silymarin complex contaminants .
How should in vivo studies be designed to evaluate this compound’s hepatoprotective mechanisms?
Level: Advanced
Answer: Prioritize translational relevance through:
- Model selection: Use established liver injury models (e.g., CCl₄-induced fibrosis in rodents) with species-specific pharmacokinetic adjustments.
- Endpoint harmonization: Combine histopathology (e.g., H&E staining) with biomarkers (ALT, AST, TGF-β1) .
- Omics integration: Apply transcriptomics (RNA-seq) to identify pathway-level effects (e.g., NF-κB inhibition) .
How can reproducibility be ensured in this compound extraction protocols?
Level: Basic
Answer: Standardize extraction parameters:
- Solvent system: Methanol:water (70:30 v/v) with 0.1% formic acid improves yield .
- Temperature control: Maintain 25°C to prevent thermal degradation.
- Documentation: Report centrifugation speed (e.g., 10,000 × g), filtration pore size (0.22 μm), and lyophilization duration .
What strategies address low bioavailability in preclinical this compound studies?
Level: Advanced
Answer: Enhance bioavailability via:
- Formulation optimization: Use nanocarriers (e.g., liposomes) or cyclodextrin complexes to improve solubility.
- Pharmacokinetic (PK) studies: Measure Cₘₐₓ, Tₘₐₓ, and AUC in plasma/target tissues after oral vs. intravenous administration .
- Prodrug synthesis: Modify hydroxyl groups with ester linkages to enhance intestinal absorption .
Which analytical techniques differentiate this compound from its isomers (e.g., Silybin A/B)?
Level: Basic
Answer: Leverage chromatographic and spectroscopic specificity:
- Chiral HPLC: Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
- Circular dichroism (CD): Compare Cotton effects at 220–250 nm to distinguish diastereomers .
How can this compound’s molecular targets be validated experimentally and computationally?
Level: Advanced
Answer: Combine in silico and wet-lab approaches:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
